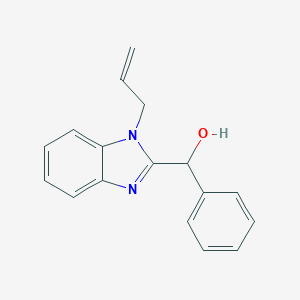
(1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol, also known as ABPM, is a chemical compound that has been the focus of several scientific studies due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been studied for its potential applications in several scientific fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In materials science, (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been used as a building block for the synthesis of novel polymers and materials. In catalysis, (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been studied as a potential catalyst for various chemical reactions.
Mecanismo De Acción
The mechanism of action of (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
(1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol can inhibit the proliferation of cancer cells and the production of inflammatory mediators. In vivo studies have shown that (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol is that it can be synthesized in high yields with high purity, making it a useful building block for the synthesis of novel materials and compounds. Another advantage is that (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol has been shown to have potential therapeutic applications in several diseases. However, one limitation of (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol is that its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for research on (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic applications. Another direction is to explore its potential applications in catalysis and materials science. Additionally, further studies are needed to evaluate the safety and efficacy of (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol in vivo and in clinical trials.
Métodos De Síntesis
(1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol can be synthesized through a multistep process involving the reaction of 2-phenyl-1H-benzo[d]imidazole with allyl bromide and subsequent reduction with sodium borohydride. This method has been optimized to produce high yields of (1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol with high purity.
Propiedades
Número CAS |
5660-43-5 |
|---|---|
Nombre del producto |
(1-Allyl-1H-benzoimidazol-2-yl)-phenyl-methanol |
Fórmula molecular |
C17H16N2O |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
phenyl-(1-prop-2-enylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C17H16N2O/c1-2-12-19-15-11-7-6-10-14(15)18-17(19)16(20)13-8-4-3-5-9-13/h2-11,16,20H,1,12H2 |
Clave InChI |
YPHATWPQCSCPCW-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O |
SMILES canónico |
C=CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O |
Solubilidad |
24.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



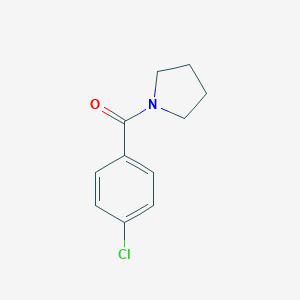
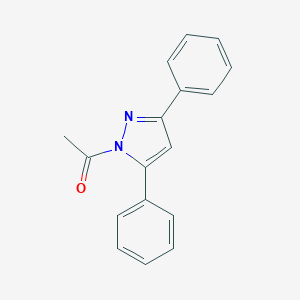
![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)
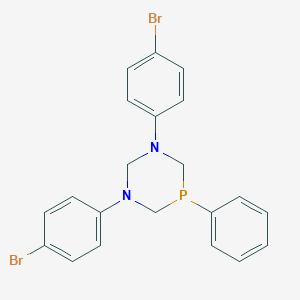
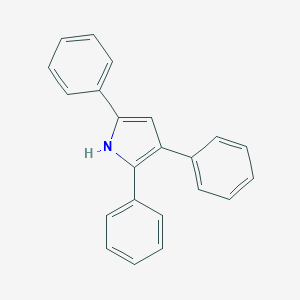
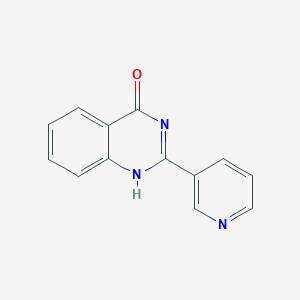
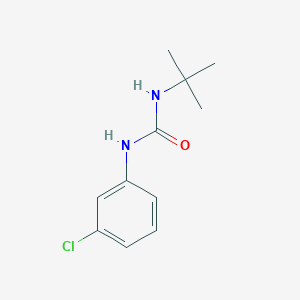
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)
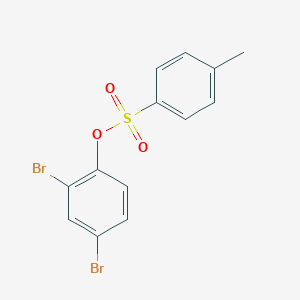
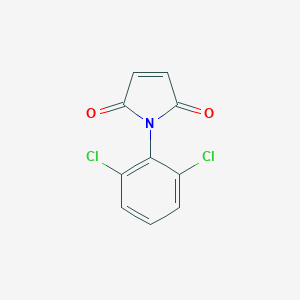
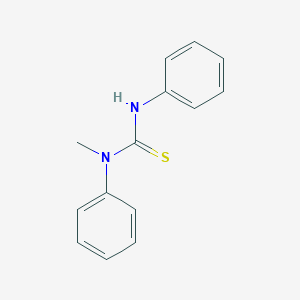
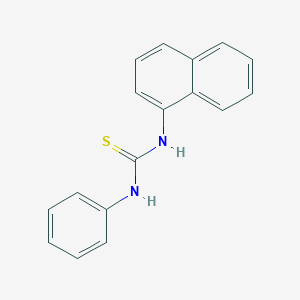
![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B188398.png)